Tritert-butylphosphane;trifluoroborane;hydrofluoride
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Overview
Description
Tritert-butylphosphane;trifluoroborane;hydrofluoride is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is often used as a ligand in catalytic reactions, particularly in the field of organic synthesis. Its structure consists of a phosphine group bonded to three tert-butyl groups, combined with a trifluoroborane and hydrofluoride component, making it a versatile reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tritert-butylphosphane;trifluoroborane;hydrofluoride typically involves the reaction of a tert-butyl Grignard reagent with phosphorus trihalide and boron trifluoride. The reaction is followed by the addition of an aqueous hydrofluoric acid solution to form the salt. The mixture is then extracted, layered, and recrystallized to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound. The use of automated systems for mixing, extraction, and recrystallization is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tritert-butylphosphane;trifluoroborane;hydrofluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound participates in substitution reactions, particularly in the formation of phosphine ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various phosphine ligands.
Scientific Research Applications
Tritert-butylphosphane;trifluoroborane;hydrofluoride has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tritert-butylphosphane;trifluoroborane;hydrofluoride involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, enhancing the reactivity and selectivity of the catalyst. This coordination facilitates various chemical transformations, such as cross-coupling reactions, by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the trifluoroborane and hydrofluoride components.
Tricyclohexylphosphine tetrafluoroborate: Another phosphine ligand with different steric and electronic properties.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: A related compound with a different substitution pattern on the phosphine group.
Uniqueness
Tritert-butylphosphane;trifluoroborane;hydrofluoride is unique due to its combination of steric hindrance from the tert-butyl groups and the electronic effects of the trifluoroborane and hydrofluoride components. This combination makes it a highly effective ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
tritert-butylphosphane;trifluoroborane;hydrofluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.BF3.FH/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3)4;/h1-9H3;;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTLBJVHZMEEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C.F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BF4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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